4-bromo-1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid
Overview
Description
The compound “4-bromo-1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms, and a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom. The molecule also has a carboxylic acid group, an ethyl group, and a bromine atom attached to the pyrazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and pyridine rings, along with the carboxylic acid, ethyl, and bromine substituents .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the electron-rich nitrogen atoms in the pyrazole and pyridine rings, as well as the electron-withdrawing carboxylic acid and bromine groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in water, while the aromatic rings could contribute to its stability .Scientific Research Applications
Synthesis and Derivatives
- A novel synthesis method for related pyrazolo[3,4-b]pyridine derivatives was achieved through condensation of pyrazole-5-amine derivatives and activated carbonyl groups, proving useful for preparing new N-fused heterocycle products in good to excellent yields (Ghaedi et al., 2015).
- Ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylate, a key intermediate for the insecticide chlorantraniliprole, was synthesized with a good overall yield, demonstrating the compound's significance in insecticide production (Ji Ya-fei, 2009); (Niu Wen-bo, 2011).
Pharmaceutical and Biological Applications
- New derivatives of 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids were synthesized, showing potential antiviral activity against various viruses. This highlights the potential pharmaceutical applications of related compounds (Bernardino et al., 2007).
- Synthesis of novel 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid amide compounds were explored, indicating the versatility of the compound in creating new chemical entities for potential pharmaceutical applications (Yang Yun-shang, 2011).
Industrial Applications
- The compound's derivatives were used in the synthesis of new polyheterocyclic ring systems, showcasing its utility in creating complex chemical structures for various industrial applications (Abdel‐Latif et al., 2019).
Chemical Analysis Techniques
- X-ray powder diffraction data for related compounds were reported, indicating the importance of these compounds in advanced chemical analysis and research (Qing Wang et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
4-bromo-2-ethyl-5-pyridin-2-ylpyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O2/c1-2-15-10(11(16)17)8(12)9(14-15)7-5-3-4-6-13-7/h3-6H,2H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZIWWZWZZIQCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C2=CC=CC=N2)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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